molecular formula C18H26N2O2 B2665703 N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide CAS No. 696631-88-6

N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2665703
CAS No.: 696631-88-6
M. Wt: 302.418
InChI Key: GBTLWBISICGQLQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a morpholinoethyl substituent on the amide nitrogen. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to solubility and pharmacokinetic properties due to its polar nature .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-17(19-10-11-20-12-14-22-15-13-20)18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLWBISICGQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The morpholine ring can act as a ligand for various receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of cyclopentane carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide (Target) - Morpholinoethyl group on amide N
- Unsubstituted phenyl on cyclopentane
C₁₈H₂₄N₂O₂ 300.39 Unknown; inferred solubility from morpholine group
1-(4-Bromophenyl)-N-[2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide - Bromophenyl on cyclopentane
- Morpholinophenyl on amide N
C₂₃H₂₅BrN₂O₂ 465.36 Potential enhanced binding (bulky substituents)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide - Chloro/trifluoromethyl on aromatic ring
- Phenyl on cyclopentane
C₁₉H₁₇ClF₃NO 367.79 Increased lipophilicity (CF₃ group)
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide - Methoxyphenyl on amide N
- Phenyl on cyclopentane
C₁₉H₂₁NO₂ 295.37 Reduced polarity (methoxy vs. morpholine)

Key Observations :

  • Bulkier Substituents : The bromophenyl group in may sterically hinder interactions with target proteins compared to the target compound’s simpler phenyl group.
  • Morpholine vs. Methoxy: The morpholinoethyl group in the target compound likely offers better solubility than the methoxyphenyl group in , which is more lipophilic.
Antimicrobial Activity

Thiopyrimidinone derivatives with morpholinoethyl groups (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) demonstrated significant antibacterial and antifungal activities in studies. For example, compound 6f (from ) showed dual activity against Staphylococcus aureus and Candida albicans, suggesting that the morpholine moiety enhances broad-spectrum efficacy.

Antioxidant Activity

(2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamamide () exhibited moderate antioxidant activity, which increased upon protonation (as the HCl salt). This highlights the role of the morpholine group’s nitrogen in redox interactions. If the target compound’s amide nitrogen participates in similar interactions, its antioxidant capacity could be structure-dependent.

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide, also known as compound CAS 696631-88-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carboxamides and features a morpholine moiety, which is significant for its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties . A study investigating similar compounds found that modifications in the morpholine structure can enhance the selectivity and potency against various cancer cell lines. For instance, derivatives of morpholine-based compounds have shown promising results as inhibitors of key signaling pathways involved in tumor growth, such as the PI3K/AKT pathway .

Antimicrobial Effects

The compound has also been explored for its antimicrobial activity . Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although comprehensive studies are still needed to elucidate its spectrum of activity and mechanism of action. The presence of the morpholine group is believed to play a crucial role in enhancing the compound's interaction with microbial targets .

Neuroprotective Potential

Another area of interest is the neuroprotective potential of this compound. Morpholine derivatives have been studied for their ability to modulate neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases. This aspect is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can potentially bind to neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects.

Research Findings Table

Activity TypeFindingsReferences
AnticancerPotential inhibition of PI3K/AKT pathway; selective against cancer cells
AntimicrobialInhibitory effects on specific bacterial strains
NeuroprotectiveModulation of neurotransmitter systems; potential benefits in neurodegeneration

Case Study 1: Anticancer Activity

In a recent study focusing on structurally similar compounds, it was found that modifications in the morpholine group significantly enhanced anticancer activity against breast cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts targeting specific cancer types.

Case Study 2: Neuroprotection

A preclinical trial investigated the neuroprotective effects of a related morpholine derivative in models of Alzheimer's disease. Results indicated improved cognitive function and reduced neuronal loss, suggesting that this compound could hold therapeutic promise in neurodegenerative conditions.

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